

In Vitro Characterization of ML133 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: ML133 hydrochloride

Cat. No.: B1147263

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Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.^{[1][2]} These channels play a crucial role in maintaining the resting membrane potential and in the terminal phase of action potential repolarization in various cell types.^[1] Dysregulation of Kir2.1 channel function is implicated in several pathologies, including Andersen-Tawil syndrome and certain cardiac arrhythmias.^[1] ML133 serves as a valuable pharmacological tool for the in vitro investigation of Kir2.x channel function and physiology. This technical guide provides a comprehensive overview of the in vitro characterization of **ML133 hydrochloride**, including its mechanism of action, selectivity profile, and detailed experimental protocols for its evaluation.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₉ NO · HCl	[3]
Molecular Weight	313.82 g/mol	[3]
Solubility	>10 mg/mL in saline; Soluble to 100 mM in DMSO	[3][4]
Storage	Store at +4°C	[3]
CAS Number	1222781-70-5	[3]

Mechanism of Action and In Vitro Potency

ML133 acts as a pore blocker of the Kir2.x channels.[1] Its inhibitory activity is notably pH-dependent, with increased potency observed at higher pH values. This is attributed to the molecule's pKa of approximately 8.79; the neutral form is thought to more readily cross the cell membrane to reach its intracellular binding site, where the protonated form is active.[1]

Quantitative In Vitro Potency of ML133 Hydrochloride

Channel	Species	IC ₅₀ (μM) at pH 7.4	IC ₅₀ (μM) at pH 8.5	Reference
Kir2.1	Murine	1.8	0.29	[1][3]
Kir2.2	Human	2.9	Not Reported	[3]
Kir2.3	Human	4.0	Not Reported	[3]
Kir2.6	Human	2.8	Not Reported	[3]

Selectivity Profile

ML133 exhibits high selectivity for the Kir2.x family over other Kir channel subfamilies and a broad range of other ion channels and G-protein coupled receptors (GPCRs).[1][5]

Selectivity of ML133 Hydrochloride Against Other Kir Channels and Ion Channels

Channel/Receptor	Species	IC ₅₀ (μM)	Reference
Kir1.1 (ROMK)	Rat	> 300	[1][3]
Kir4.1	Rat	76	[1][3]
Kir7.1	Human	33	[1][3]
hERG	Human	Modest selectivity	[4]
L-type Calcium Channels	Not Specified	Inactive	[1]
N-type Calcium Channels	Not Specified	Inactive	[1]
CYP2D6	Not Specified	0.13	[1][6]
CYP1A2	Not Specified	3.3	[1][6]
CYP3A4	Not Specified	> 30	[1][6]
CYP2C9	Not Specified	> 30	[1][6]

Experimental Protocols

Cell Culture of HEK293 Cells Stably Expressing Kir2.1

- Culture Medium: Prepare DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 50 IU/mL penicillin, 50 μg/mL streptomycin, and 400 μg/mL G418 for selection.[2][4]
- Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂. [2][7]
- Passaging: When cells reach 80-90% confluency, wash with sterile PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a lower density in fresh culture medium.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell.

- Cell Preparation: Plate HEK293 cells stably expressing Kir2.1 onto glass coverslips 24-48 hours before the experiment.
- Solutions:
 - Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]
 - Intracellular Solution (in mM): 120 KCl, 5.37 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.[4]
- Recording:
 - Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Apply a voltage-clamp protocol to elicit Kir2.1 currents. A typical protocol involves holding the membrane potential at a depolarized level (e.g., -20 mV) and then applying hyperpolarizing steps (e.g., from -120 mV to +60 mV in 10 mV increments) to measure the inward current.[8]
 - Perfuse the cell with the extracellular solution containing varying concentrations of **ML133 hydrochloride** to determine its inhibitory effect.

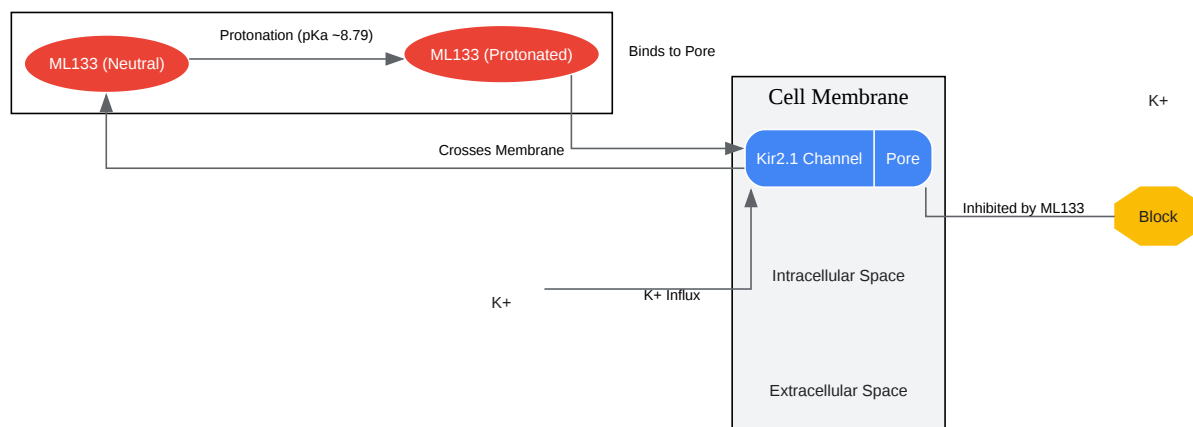
Thallium Flux Assay

This is a fluorescence-based assay suitable for high-throughput screening of ion channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl⁺).

- Cell Plating: Seed HEK293 cells stably expressing Kir2.1 into 384-well microplates.[5]
- Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 60-90 minutes at room temperature.[1]
- Compound Incubation: Add **ML133 hydrochloride** at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes).

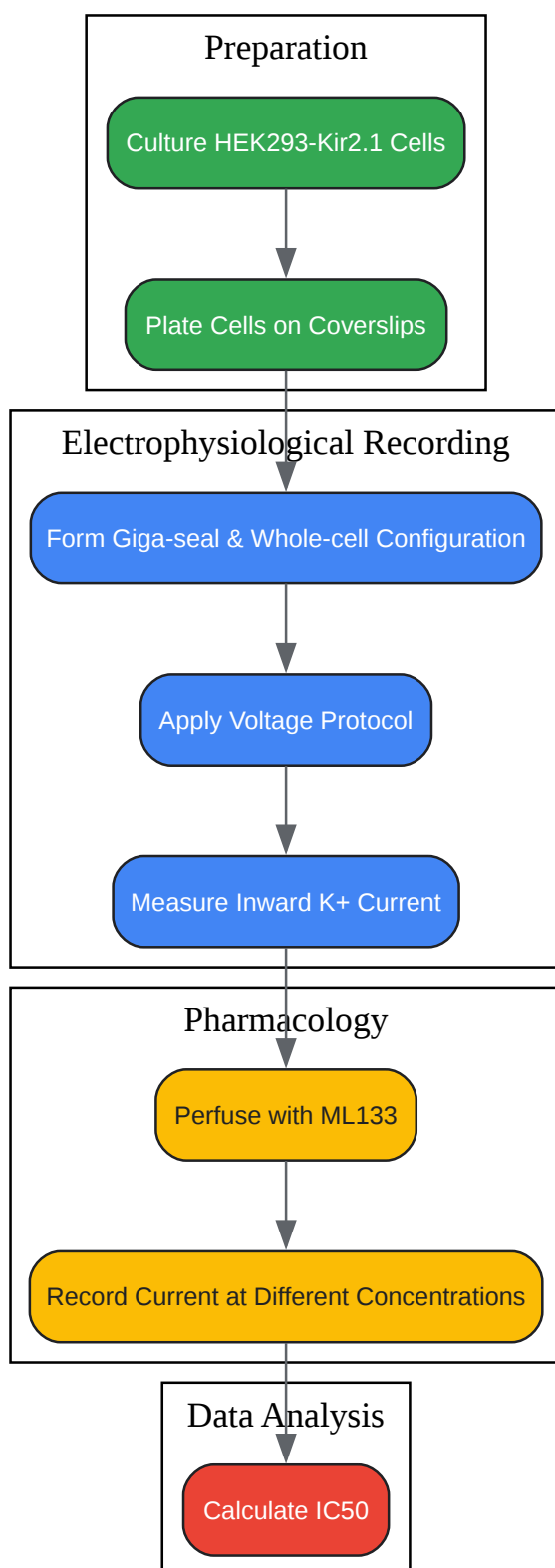
- **Thallium Stimulation and Measurement:** Use a fluorescence plate reader with an integrated liquid handling system to add a stimulus buffer containing thallium. The influx of Tl^+ through open Kir2.1 channels leads to an increase in fluorescence.[5]
- **Data Analysis:** The rate of fluorescence increase is proportional to the ion channel activity. The inhibitory effect of ML133 is determined by comparing the fluorescence signal in the presence and absence of the compound.

Visualizations



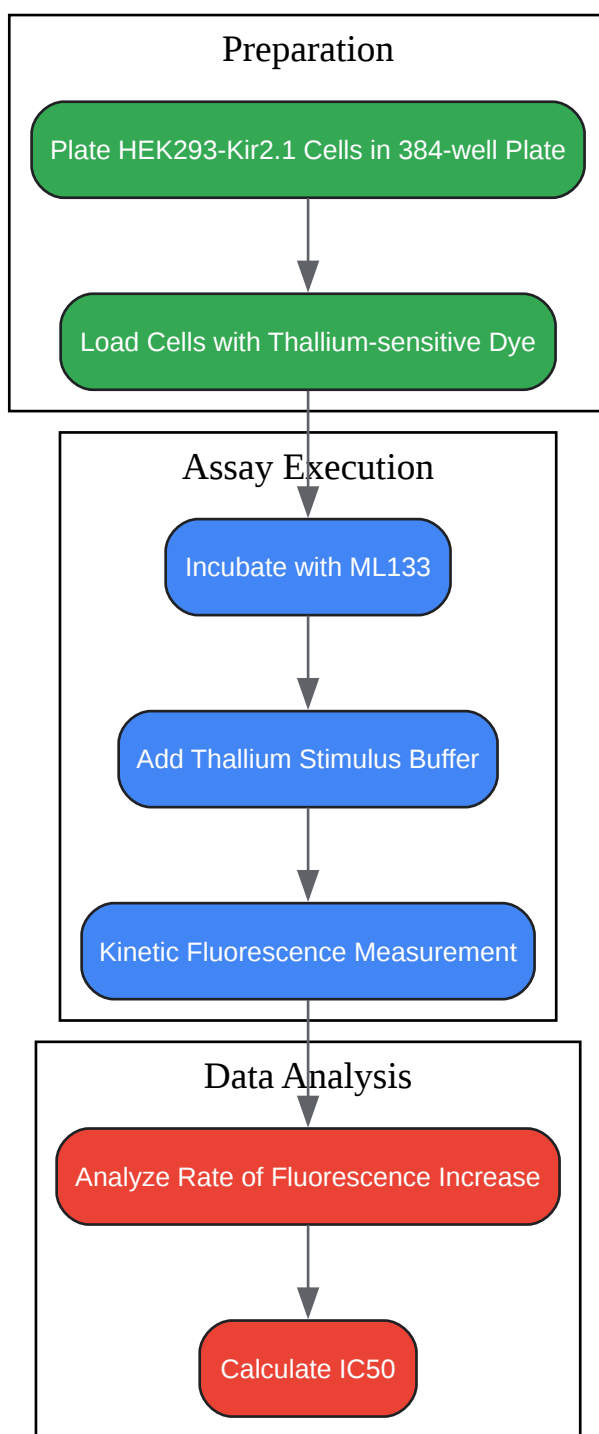
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Caption: Proposed mechanism of pH-dependent Kir2.1 channel block by ML133.



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Caption: Experimental workflow for whole-cell patch-clamp analysis of ML133.



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Caption: High-throughput screening workflow using the thallium flux assay.

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